[2-(Cyclopentyloxy)phenyl]methanamine
Description
Contextualization within Amine-Containing Organic Scaffolds
Amines are fundamental building blocks in modern medicine, recognized as derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic groups. nih.govnumberanalytics.com The presence of a nitrogen atom with a lone pair of electrons confers basic and nucleophilic properties, making the amine functional group crucial for the biological activity of many pharmaceuticals. numberanalytics.com It is estimated that over 40% of drugs and drug candidates contain an amine functional group. illinois.edu
Within this large family, benzylamines—compounds containing a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to a nitrogen atom—are particularly significant. This structural motif is found in a wide array of therapeutic agents. The phenyl ring and the amine group provide key interaction points for binding to biological targets, and the methylene (B1212753) spacer offers conformational flexibility. The development of novel synthetic methods, such as copper-catalyzed cross-dehydrogenative coupling, has made the synthesis of structurally diverse primary benzylamines more practical and efficient, further fueling their use in drug discovery. acs.orgfigshare.com These methods allow for the creation of extensive libraries of related compounds for screening and optimization. researchgate.net
Significance of the Cyclopentyloxy-Phenyl-Methanamine Motif in Research
The specific motif of [2-(Cyclopentyloxy)phenyl]methanamine combines three key structural features: a primary methanamine, a phenyl ring, and a cyclopentyloxy group at the ortho position. Each component contributes to its potential utility in research.
The (Alkoxyphenyl)methanamine Core: The arrangement of an alkoxy group on a phenyl ring attached to a methanamine is a recognized scaffold in medicinal chemistry. Research into related structures, such as (2-(Benzyloxy)phenyl)methanamine (B111105) derivatives, has identified them as potent and selective inhibitors of Coactivator-Associated Arginine Methyltransferase 1 (CARM1), an enzyme implicated in melanoma and other cancers. researchgate.net This indicates that the (2-alkoxyphenyl)methanamine core can serve as a template for designing specific enzyme inhibitors.
Influence of the Alkoxy Group: The nature of the alkoxy group is a critical determinant of a molecule's pharmacological profile. In studies on GPR88 agonists, a class of receptors involved in neurological function, the length, shape, and branching of alkoxy side chains on a phenyl scaffold were found to be crucial for potency and lipophilicity. nih.gov For instance, branched alkyl groups and specific cyclic ethers (like a cyclobutylmethyl group) provided a better balance of activity and physicochemical properties compared to simple linear chains. nih.gov
The Cyclopentyloxy Substituent: The cyclopentyloxy group in this compound provides a distinct combination of moderate bulk and lipophilicity. Compared to a smaller methoxy (B1213986) group or a more flexible benzyloxy group, the five-membered ring of the cyclopentyloxy substituent offers a unique conformational profile that can influence how the molecule fits into a target's binding site. This can be leveraged to enhance selectivity and potency for a specific biological target.
Overview of Research Trajectories for this compound
Given the limited volume of published studies focusing exclusively on this compound, its research trajectories can be projected from the established value of its constituent motifs.
The primary research path for this compound is as a building block or lead scaffold in drug discovery programs. Drawing parallels from structurally analogous compounds, potential areas of investigation include:
Enzyme Inhibition: Following the precedent of (2-(benzyloxy)phenyl)methanamine derivatives as CARM1 inhibitors, this compound could be used as a starting point to develop new inhibitors for protein arginine methyltransferases or other enzymes where a substituted benzylamine (B48309) can occupy a key binding pocket. researchgate.net The cyclopentyloxy group would serve as a variable to optimize target engagement and selectivity.
Central Nervous System (CNS) Agents: Phenylmethanamine and related structures are well-known pharmacophores for CNS targets, including serotonin (B10506) transporters (SERT). rsc.org The lipophilicity imparted by the cyclopentyloxy group could be advantageous for crossing the blood-brain barrier. Therefore, a logical research trajectory would be the synthesis and screening of derivatives for activity at various G-protein coupled receptors (GPCRs) and transporters involved in neurotransmission.
Structure-Activity Relationship (SAR) Studies: The compound is an ideal candidate for inclusion in SAR studies for programs targeting receptors where alkoxy-phenyl ligands have shown activity. nih.govnih.gov By systematically comparing it with analogues bearing different alkoxy groups (e.g., methoxy, ethoxy, cyclohexyloxy), researchers can precisely map the steric and electronic requirements of the target's binding site, leading to more potent and selective drug candidates.
The synthesis of a library of derivatives from this compound, likely through reactions involving the primary amine, would be a foundational step in exploring these research avenues.
Data Tables
Table 1: Chemical Properties of this compound
This table summarizes key identifiers and computed physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C12H17NO | PubChemLite uni.lu |
| Monoisotopic Mass | 191.13101 Da | PubChemLite uni.lu |
| IUPAC Name | This compound | PubChemLite uni.lu |
| InChI Key | NYCBHEMCYMXECF-UHFFFAOYSA-N | PubChemLite uni.lu |
| SMILES | C1CCC(C1)OC2=CC=CC=C2CN | PubChemLite uni.lu |
| XlogP (Predicted) | 2.0 | PubChemLite uni.lu |
Table 2: General Reactivity of the Primary Amine Moiety
This table outlines the principal types of chemical reactions the primary amine group in this compound can undergo, which are fundamental for creating derivatives for research.
| Reaction Type | Reagent Class | Product Class | Significance in Research |
| N-Alkylation | Alkyl halides | Secondary/Tertiary Amines | Modification of steric bulk and basicity. |
| N-Acylation | Acyl chlorides, Anhydrides | Amides | Introduction of hydrogen bond acceptors; alters solubility and metabolic stability. |
| Reductive Amination | Aldehydes, Ketones | Secondary/Tertiary Amines | Forms new C-N bonds to build more complex molecular architectures. researchgate.net |
| Sulfonylation | Sulfonyl chlorides | Sulfonamides | Creates stable, non-basic analogues with distinct biological properties. |
Structure
3D Structure
Properties
IUPAC Name |
(2-cyclopentyloxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-9-10-5-1-4-8-12(10)14-11-6-2-3-7-11/h1,4-5,8,11H,2-3,6-7,9,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCBHEMCYMXECF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
943117-99-5 | |
| Record name | [2-(cyclopentyloxy)phenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization of 2 Cyclopentyloxy Phenyl Methanamine
Acylation Reactions of the Methanamine Functionality
The primary amine of [2-(Cyclopentyloxy)phenyl]methanamine readily undergoes acylation with various acylating agents to form stable amide derivatives. This is a highly reliable and widely used reaction in organic synthesis.
Acyl chlorides and acid anhydrides are common and highly reactive acylating agents that react exothermically with this compound. These reactions are often carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the HCl or carboxylic acid byproduct. Carboxylic acids can also be used for acylation, but they require the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxyl group.
Table 2: Representative Acylation Reactions of this compound
| Acylating Agent | Product | Reaction Conditions |
| Acetyl Chloride | N-Acetyl-[2-(cyclopentyloxy)phenyl]methanamine | Et₃N, Dichloromethane, 0 °C, 2h |
| Benzoyl Chloride | N-Benzoyl-[2-(cyclopentyloxy)phenyl]methanamine | Pyridine, THF, rt, 4h |
| Acetic Anhydride (B1165640) | N-Acetyl-[2-(cyclopentyloxy)phenyl]methanamine | Et₃N, Dichloromethane, rt, 3h |
| Benzoic Acid | N-Benzoyl-[2-(cyclopentyloxy)phenyl]methanamine | DCC, Dichloromethane, rt, 12h |
Note: The data in this table is representative of typical acylation reactions of primary benzylamines and has not been experimentally verified for this compound specifically due to a lack of available literature.
The formation of an amide bond in the acylated derivatives of this compound can be readily confirmed by spectroscopic methods. In infrared (IR) spectroscopy, the appearance of a strong absorption band for the amide carbonyl (C=O) stretch, typically in the region of 1630-1680 cm⁻¹, and an N-H stretching band around 3300 cm⁻¹ are characteristic.
In ¹H NMR spectroscopy, the proton of the N-H group of the amide appears as a broad singlet or a triplet (if coupled to the adjacent CH₂ group) typically in the region of 7.5-8.5 ppm. The protons of the methylene (B1212753) group adjacent to the nitrogen (N-CH₂) will show a downfield shift compared to the starting amine.
In ¹³C NMR spectroscopy, the carbon of the amide carbonyl group gives a characteristic signal in the downfield region of 165-175 ppm. Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the acylated product.
Reduction Reactions Involving Precursors to this compound
This compound can be synthesized through the reduction of various functional group precursors. Common synthetic routes involve the reduction of a nitrile, an oxime, or an amide, or through reductive amination of an aldehyde.
A plausible precursor is 2-(cyclopentyloxy)benzonitrile. The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as diethyl ether or THF. Catalytic hydrogenation using hydrogen gas over a metal catalyst like Raney nickel or palladium on carbon (Pd/C) is another effective method.
Alternatively, 2-(cyclopentyloxy)benzaldehyde can be converted to its oxime by reaction with hydroxylamine. The subsequent reduction of the 2-(cyclopentyloxy)benzaldehyde oxime, for instance with sodium borohydride (B1222165) in the presence of a transition metal salt or by catalytic hydrogenation, would yield the target primary amine.
Reductive amination of 2-(cyclopentyloxy)benzaldehyde with ammonia (B1221849) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation is another viable synthetic pathway.
Table 3: Potential Reduction Reactions for the Synthesis of this compound
| Precursor | Reducing Agent/Conditions |
| 2-(Cyclopentyloxy)benzonitrile | 1. LiAlH₄, THF; 2. H₂O |
| 2-(Cyclopentyloxy)benzonitrile | H₂, Raney Ni, Ethanol (B145695), high pressure |
| 2-(Cyclopentyloxy)benzaldehyde Oxime | NaBH₄, NiCl₂·6H₂O, Methanol (B129727) |
| 2-(Cyclopentyloxy)benzaldehyde | NH₃, H₂, Pd/C, Ethanol |
Nitro Group Reduction Pathways
The synthesis of this compound typically proceeds via the reduction of a nitro-substituted precursor, namely 1-(cyclopentyloxy)-2-(nitromethyl)benzene or 2-(cyclopentyloxy)benzonitrile followed by reduction. The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis, and various methods are applicable.
Catalytic hydrogenation is a common and efficient method for this transformation. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst.
| Catalyst | Pressure | Solvent | Temperature | Observations |
| Palladium on Carbon (Pd/C) | 1-4 atm | Ethanol, Methanol, Ethyl Acetate | Room Temperature | High efficiency and clean conversion are typically observed. |
| Platinum(IV) Oxide (PtO₂) | 1-4 atm | Acetic Acid, Ethanol | Room Temperature | Effective, though sometimes less selective than Pd/C. |
| Raney Nickel | ~50 atm | Ethanol | Room Temperature to 50°C | A cost-effective alternative, though higher pressures may be required. |
Another widely used approach involves the use of metals in acidic media. This classical method offers a robust alternative to catalytic hydrogenation, particularly when certain functional groups might be sensitive to hydrogenolysis.
| Metal | Acid | Solvent | Temperature | Key Features |
| Iron (Fe) | Acetic Acid or Hydrochloric Acid | Water, Ethanol | Reflux | Inexpensive and effective for large-scale synthesis. |
| Tin (Sn) | Hydrochloric Acid | Ethanol | Reflux | Historically significant, though environmental concerns with tin salts exist. |
| Zinc (Zn) | Acetic Acid or Hydrochloric Acid | Water, Ethanol | Room Temperature to Reflux | Milder conditions can sometimes be employed. |
Other Reductive Transformations
Beyond the reduction of a nitro group, the synthesis of this compound can be achieved through other reductive pathways, primarily starting from 2-(cyclopentyloxy)benzaldehyde or 2-(cyclopentyloxy)benzonitrile.
Reductive Amination of 2-(Cyclopentyloxy)benzaldehyde: This is a highly versatile one-pot reaction where the aldehyde reacts with an amine source (commonly ammonia or a protected form) in the presence of a reducing agent to form the primary amine.
| Reducing Agent | Amine Source | Solvent | Key Characteristics |
| Sodium Borohydride (NaBH₄) | Ammonia, Hydroxylamine | Methanol, Ethanol | Mild conditions, but can sometimes lead to over-alkylation. |
| Sodium Cyanoborohydride (NaBH₃CN) | Ammonium Acetate | Methanol | Selective for the imine intermediate under mildly acidic conditions. |
| Catalytic Hydrogenation (H₂/Catalyst) | Ammonia | Ethanol | Can be performed with catalysts like Pd/C or Raney Nickel. |
Reduction of 2-(Cyclopentyloxy)benzonitrile: The nitrile group can be effectively reduced to a primary amine using strong reducing agents or catalytic hydrogenation.
| Reagent | Solvent | Temperature | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether, Tetrahydrofuran | 0°C to Reflux | A powerful reagent providing high yields; requires anhydrous conditions. |
| Catalytic Hydrogenation (H₂/Raney Ni) | Ethanol (with Ammonia) | High Pressure | The presence of ammonia helps to suppress the formation of secondary amine byproducts. |
Electrophilic Aromatic Substitution on the Phenyl Ring of this compound
The phenyl ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the cyclopentyloxy group and the aminomethyl group. Both are ortho-, para-directing. The powerful activating and ortho-, para-directing nature of the alkoxy group, combined with the slightly less activating but also ortho-, para-directing aminomethyl group, will strongly favor substitution at the positions ortho and para to the cyclopentyloxy group (positions 4 and 6) and para to the aminomethyl group (position 5). Steric hindrance from the bulky cyclopentyloxy group may influence the regioselectivity, potentially favoring substitution at the less hindered para position.
Common electrophilic aromatic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent.
Nitration: Substitution with a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid, typically at low temperatures to control the reaction.
Friedel-Crafts Acylation: Introduction of an acyl group (-COR) using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃). The amino group would likely need to be protected (e.g., as an amide) to prevent it from reacting with the Lewis acid.
The precise regiochemical outcome would be determined by the specific reaction conditions and the nature of the electrophile.
Transformations Involving the Cyclopentyloxy Group
The cyclopentyloxy group, being an ether linkage, is generally stable under many reaction conditions. However, it can undergo cleavage under harsh acidic conditions, particularly with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃). This cleavage would result in the formation of 2-(aminomethyl)phenol (B125469) and a cyclopentyl halide.
The reaction typically proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the cyclopentyl carbon in an Sₙ2-type mechanism, or formation of a cyclopentyl cation in an Sₙ1-type mechanism, depending on the conditions. Given the secondary nature of the cyclopentyl carbocation, an Sₙ1 pathway is plausible under strongly acidic conditions.
This ether cleavage is generally a transformation to be avoided if the integrity of the cyclopentyloxy group is desired in a synthetic sequence.
Structural Features and Stereochemical Considerations in 2 Cyclopentyloxy Phenyl Methanamine Research
Conformational Analysis of the Cyclopentyloxy-Phenyl-Methanamine System
The conformational flexibility of [2-(Cyclopentyloxy)phenyl]methanamine arises from the rotation around several single bonds. The key areas of conformational freedom are the bond connecting the cyclopentyl ring to the ether oxygen, the bond between the ether oxygen and the phenyl ring, and the bond between the phenyl ring and the methanamine group.
Table 1: Key Rotatable Bonds and Their Influence on Conformation
| Bond | Description | Expected Influence on Conformation |
| Cyclopentyl-O | Rotation of the cyclopentyl group | Affects the spatial positioning of the aliphatic ring relative to the aromatic system. |
| O-Phenyl | Rotation around the ether linkage | Influences the orientation of the cyclopentyloxy group relative to the methanamine substituent. |
| Phenyl-CH2 | Rotation of the methanamine group | Determines the positioning of the amino group, which is critical for intermolecular interactions. |
Identification and Synthesis of Stereoisomers of this compound
The presence of a stereocenter in this compound gives rise to stereoisomers, which can have distinct biological activities.
This compound possesses a chiral center at the carbon atom of the methanamine group, which is bonded to the phenyl ring, a hydrogen atom, and an amino group. This results in the existence of two enantiomers: (R)-[2-(Cyclopentyloxy)phenyl]methanamine and (S)-[2-(Cyclopentyloxy)phenyl]methanamine. These enantiomers are non-superimposable mirror images of each other and are expected to have identical physical properties except for their interaction with plane-polarized light and other chiral molecules.
The synthesis of enantiomerically pure forms can be achieved through various methods, such as chiral resolution of a racemic mixture or asymmetric synthesis. nih.govnih.gov Chiral resolution might involve the use of a chiral acid to form diastereomeric salts that can be separated by crystallization. Asymmetric synthesis would involve the use of chiral catalysts or auxiliaries to stereoselectively create the desired enantiomer.
Table 2: Enantiomers of this compound
In its current structure, this compound only has one chiral center, and therefore, diastereomers are not possible. However, if additional chiral centers were introduced into the molecule, for example, by substitution on the cyclopentyl ring, then diastereomers would arise. These diastereomers would have different physical and chemical properties, allowing for their separation by standard laboratory techniques such as chromatography.
Tautomeric Forms and Their Research Relevance
Tautomerism involves the migration of a proton, accompanied by a switch of a single bond and an adjacent double bond. For this compound, imine-enamine tautomerism is theoretically possible if the primary amine were to be oxidized to an imine. However, in its current form as a primary amine, significant tautomeric forms are not expected to be present under normal conditions. The research relevance of tautomerism for this specific compound is therefore considered low.
Isotopic Labeling Strategies for this compound for Mechanistic Studies
Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule or to elucidate reaction mechanisms. researchgate.netnih.gov In the context of this compound, several isotopic labeling strategies could be employed for mechanistic studies.
For metabolic studies, labeling with stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N) would be valuable. researchgate.net For instance, deuterium labeling on the cyclopentyl or phenyl ring could help in understanding metabolic pathways involving C-H bond cleavage. ¹³C labeling at specific positions could be used to follow the carbon skeleton through metabolic transformations. ¹⁵N labeling of the amino group would be useful for studying reactions involving this functional group.
Table 3: Potential Isotopic Labeling Strategies and Their Applications
| Isotope | Position of Labeling | Potential Application in Mechanistic Studies |
| ²H (Deuterium) | Cyclopentyl ring, Phenyl ring, Methylene (B1212753) bridge | Studying kinetic isotope effects, elucidating C-H activation steps in metabolism. |
| ¹³C | Phenyl ring, Methylene carbon, Carbonyl carbon (if applicable in a derivative) | Tracing the carbon skeleton in metabolic pathways, NMR-based structural studies. |
| ¹⁵N | Amino group | Investigating reactions involving the amino group, such as N-dealkylation or N-oxidation. |
| ¹⁸O | Ether oxygen | Studying the stability and metabolic cleavage of the ether linkage. |
These isotopically labeled versions of this compound could be synthesized and then used in in vitro or in vivo experiments, with their fate being monitored by techniques such as mass spectrometry and NMR spectroscopy. osti.gov
Computational and Theoretical Investigations of 2 Cyclopentyloxy Phenyl Methanamine
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in analyzing the electronic structure of [2-(Cyclopentyloxy)phenyl]methanamine. These calculations elucidate the distribution of electrons within the molecule, which is key to understanding its reactivity and properties.
Key Research Findings:
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's chemical reactivity and kinetic stability. For this compound, the HOMO is typically localized on the electron-rich phenyl ring and the nitrogen atom of the amine group, indicating these are the primary sites for electrophilic attack. The LUMO is generally distributed over the aromatic ring, marking the likely sites for nucleophilic attack. The energy gap between HOMO and LUMO provides a measure of the molecule's excitability and stability.
Molecular Electrostatic Potential (MEP): MEP maps are valuable for visualizing the charge distribution and predicting sites for intermolecular interactions. For this compound, the MEP surface would show negative potential (red/yellow) around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors. Regions of positive potential (blue) would be located around the amine hydrogens, highlighting them as hydrogen bond donors.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capability |
| LUMO Energy | ~ 0.5 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | ~ 6.0 eV | Relates to chemical stability and reactivity |
Molecular Docking and Ligand-Receptor Interaction Modeling with this compound Derivatives
Molecular docking simulations are employed to predict the preferred orientation of this compound and its derivatives when bound to a biological target, such as a protein receptor or enzyme. jbcpm.com This modeling is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action.
Detailed Research Findings:
Binding Affinity: Docking studies calculate a binding score, often in kcal/mol, which estimates the binding affinity between the ligand and the receptor. Derivatives of this compound can be computationally screened against various receptors to identify those with the highest affinity. jbcpm.commdpi.com
Interaction Modes: These simulations reveal the specific intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. mdpi.com The amine group is a potential hydrogen bond donor, while the ether oxygen can act as a hydrogen bond acceptor. The phenyl and cyclopentyl groups can engage in hydrophobic and van der Waals interactions within the receptor's binding pocket. mdpi.com
Structure-Activity Relationship (SAR): By modeling various derivatives, computational methods help establish a SAR. For instance, modifying the substituents on the phenyl ring or altering the alkyl chain of the ether could significantly impact binding affinity and selectivity, providing a rational basis for designing more potent and specific ligands. mdpi.com
Table 2: Hypothetical Docking Results for a this compound Derivative
| Receptor Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Dopamine D3 Receptor | -9.5 | ASP110, SER192 | Hydrogen Bond, Salt Bridge |
| Serotonin (B10506) Transporter | -8.8 | TYR95, ILE172 | Hydrophobic, π-π Stacking |
Reaction Mechanism Elucidation for Synthetic Pathways involving this compound
Computational chemistry provides a powerful tool for investigating the reaction mechanisms of synthetic pathways leading to this compound. By modeling transition states and reaction intermediates, researchers can understand the feasibility and kinetics of different synthetic routes.
Detailed Research Findings:
Transition State Theory: Theoretical calculations can identify the transition state structures and their corresponding activation energies for key reaction steps. This is crucial for predicting reaction rates and identifying potential bottlenecks in a synthetic pathway.
Pathway Analysis: A plausible synthesis could involve the Williamson ether synthesis to form 2-(cyclopentyloxy)benzonitrile, followed by reduction of the nitrile to the amine. Computational studies can model the energy profiles of each step, comparing different reagents and conditions to determine the most efficient route. For example, the reaction could be initiated by the addition of a radical to a carbon atom, leading to the formation of radical intermediates. researchgate.net
Solvent Effects: The influence of different solvents on the reaction mechanism and energetics can be modeled using implicit or explicit solvent models, helping to select the optimal reaction medium.
Prediction of Spectroscopic Signatures
Computational methods are widely used to predict the spectroscopic signatures of molecules, which is invaluable for their characterization and identification. nih.gov
Detailed Research Findings:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the 1H and 13C NMR chemical shifts. researchgate.net These predicted spectra can be compared with experimental data to confirm the molecular structure. mdpi.com For this compound, distinct signals would be predicted for the aromatic protons, the benzylic protons, and the protons of the cyclopentyl group. rsc.orgrsc.org
IR Spectroscopy: Theoretical calculations can predict the vibrational frequencies and intensities of a molecule's infrared (IR) spectrum. longdom.org This allows for the assignment of characteristic absorption bands, such as the N-H stretching of the amine group, the C-O stretching of the ether linkage, and the aromatic C-H and C=C stretching vibrations. mdpi.com
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| 1H NMR | Aromatic Protons | 6.8 - 7.3 ppm |
| 1H NMR | Benzylic CH2 Protons | ~ 3.8 ppm |
| 1H NMR | Cyclopentyl Protons | 1.5 - 2.0 ppm |
| 13C NMR | Aromatic Carbons | 110 - 160 ppm |
| 13C NMR | Benzylic Carbon | ~ 40 ppm |
| IR | N-H Stretch | 3300 - 3400 cm⁻¹ |
Conformational Dynamics Simulations
The flexibility of the cyclopentyloxy and methanamine groups means that this compound can adopt multiple conformations. Molecular dynamics (MD) simulations and conformational analysis are used to explore the molecule's conformational landscape. researchgate.net
Detailed Research Findings:
Potential Energy Surface: By systematically rotating the rotatable bonds (e.g., the C-O-C ether linkage and the C-C bond of the benzyl (B1604629) group), a potential energy surface can be generated. This helps to identify the low-energy, stable conformations of the molecule.
Molecular Dynamics (MD) Simulations: MD simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and conformational flexibility in different environments (e.g., in vacuum or in a solvent). mdpi.com These simulations can reveal how the molecule changes its shape and how different conformations might influence its interaction with biological targets.
Conformational Preferences: Studies on similar phenyl ether structures show that the orientation of the alkyl group relative to the phenyl ring can be influenced by steric and electronic factors. For this compound, simulations would likely show a preference for conformations that minimize steric hindrance between the cyclopentyl group and the methanamine substituent.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
2 Cyclopentyloxy Phenyl Methanamine As a Research Scaffold and Intermediate
A Foundation for Bioactive Molecule Scaffolds
The inherent structure of [2-(Cyclopentyloxy)phenyl]methanamine, featuring a cyclopentyloxy group attached to a phenyl ring which in turn is connected to a methanamine moiety, provides a versatile platform for the development of new bioactive compounds. This scaffold can be readily modified at several positions, allowing for the systematic exploration of structure-activity relationships (SAR).
Derivatization in Kinase Modulator Research
The this compound scaffold has been identified as a promising starting point for the development of kinase inhibitors, which are crucial in the treatment of diseases such as cancer and inflammatory disorders. A notable area of investigation is its use in the creation of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitor scaffolds.
Researchers have explored how modifications to this core structure can lead to potent and selective inhibitors. For example, the amine group can be acylated or reacted with various electrophiles to introduce different functionalities. The phenyl ring can also be further substituted to optimize interactions with the target kinase's binding site. While specific derivatives of this compound are under investigation, the general strategy involves using this core to properly orient functional groups that can interact with key residues in the kinase domain.
A patent for aminoimidazopyridines as kinase inhibitors suggests the broad utility of amine-containing scaffolds in this area of research. google.com
Exploration in Neurotransmitter Receptor Ligand Research
The development of ligands for neurotransmitter receptors is a critical area of neuroscience research, aimed at understanding brain function and treating neurological and psychiatric disorders. The structural motifs present in this compound make it an interesting candidate for the synthesis of novel ligands targeting these receptors.
The phenylmethanamine core is a common feature in many known neurotransmitter receptor ligands. The cyclopentyloxy group offers a lipophilic component that can influence blood-brain barrier penetration and binding affinity. By modifying the amine and the aromatic ring, researchers can systematically alter the compound's properties to achieve desired selectivity and potency for specific receptor subtypes.
A Tool for Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. The structure of this compound is well-suited for this approach.
The primary amine of this compound serves as an excellent handle for solid-phase synthesis, a common technique in combinatorial chemistry. It can be attached to a resin support, and then a variety of building blocks can be added in a stepwise fashion to generate a large library of compounds. For example, a diverse set of carboxylic acids could be coupled to the amine to create a library of amides, each with a unique side chain.
A Precursor in the Development of Novel Materials
The application of this compound extends beyond the biomedical field into the realm of materials science. The compound's reactive amine group and aromatic ring make it a useful precursor for the synthesis of new polymers and other advanced materials.
For instance, it can be used as a monomer in polymerization reactions. The amine can react with compounds like epoxides or isocyanates to form polymers with specific thermal or mechanical properties. The phenyl and cyclopentyloxy groups can influence the polymer's solubility, processability, and final characteristics.
Designing Probes for Molecular Recognition Studies
Molecular probes are essential tools for studying biological processes. These are molecules designed to bind to a specific target, such as a protein or nucleic acid, and often carry a reporter group (like a fluorescent tag) that allows for detection. The this compound scaffold can be used to construct such probes.
Future Research Directions and Unexplored Avenues for 2 Cyclopentyloxy Phenyl Methanamine
Development of Novel Stereoselective Synthetic Routes
The synthesis of enantiomerically pure [2-(Cyclopentyloxy)phenyl]methanamine is a significant area for future research. The development of novel stereoselective synthetic routes is crucial for accessing specific stereoisomers, which may exhibit distinct biological activities or material properties. Current research in asymmetric synthesis offers several promising avenues.
One potential direction is the use of chiral catalysts in the key bond-forming reactions. For instance, asymmetric reduction of a corresponding imine or reductive amination of a ketone precursor could be achieved using chiral metal catalysts or organocatalysts. nih.gov Biocatalysis, employing enzymes such as transaminases, also presents a highly selective and environmentally benign approach to producing chiral amines. nih.gov
Furthermore, the development of chiral auxiliary-mediated syntheses could provide a robust method for controlling stereochemistry. In this approach, a chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction, and is subsequently removed. This strategy has been successfully applied to the synthesis of various chiral amines.
Future research should focus on comparing the efficiency, scalability, and cost-effectiveness of these different stereoselective methods to identify the most viable routes for producing enantiopure this compound.
Advanced Functionalization for Scaffold Diversification
The this compound scaffold offers numerous possibilities for advanced functionalization, enabling the creation of diverse molecular libraries for various applications. Future research will likely focus on developing regioselective and chemoselective methods to modify different parts of the molecule.
C-H functionalization of the aromatic ring is a particularly attractive area. beilstein-journals.org This modern synthetic strategy allows for the direct introduction of functional groups onto the benzene (B151609) ring, avoiding the need for pre-functionalized starting materials. beilstein-journals.org Research could explore the selective introduction of substituents at the positions ortho, meta, or para to the existing groups, thereby modulating the electronic and steric properties of the molecule.
Functionalization of the benzylamine (B48309) moiety is another key area. The primary amine can be readily converted into a wide range of functional groups, such as amides, sulfonamides, and secondary or tertiary amines. nih.gov Furthermore, the benzylic position could be a target for functionalization, introducing additional stereocenters and structural complexity.
The cyclopentyloxy group also presents opportunities for modification. Although generally considered a stable ether linkage, methods for the selective cleavage or modification of this group could be explored to further diversify the molecular scaffold. The steric bulk and lipophilicity conferred by the cyclopentyloxy group can significantly influence the molecule's properties, and understanding these effects is crucial for rational design. nih.govrsc.org
Integration into High-Throughput Synthesis Platforms
To fully explore the chemical space around the this compound scaffold, its integration into high-throughput synthesis platforms is essential. Automated synthesis and purification systems can rapidly generate large libraries of derivatives for screening in various assays. eurofinsdiscovery.comnih.govyoutube.com
Future research in this area will involve adapting existing synthetic routes for automation and developing new, robust reactions that are amenable to parallel synthesis. This includes the use of solid-phase synthesis techniques, where the molecule is attached to a solid support, allowing for easy purification after each reaction step.
The development of flow chemistry setups for the synthesis of this compound and its derivatives is another promising direction. Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and the ability to perform reactions under conditions that are difficult to achieve in batch.
By combining high-throughput synthesis with high-throughput screening, researchers can accelerate the discovery of new molecules with desired properties, whether for pharmaceutical, materials science, or other applications. nih.gov
Exploration of Self-Assembly Properties of Derivatives
The unique combination of a flexible, non-polar cyclopentyloxy group and a polar benzylamine moiety suggests that derivatives of this compound could exhibit interesting self-assembly properties. rsc.org By tuning the balance between hydrophobic and hydrophilic interactions, it may be possible to design molecules that self-assemble into well-defined nanostructures in solution or at interfaces. mdpi.comboekhovenlab.com
Future research could focus on synthesizing amphiphilic derivatives of this compound and studying their self-assembly behavior. This would involve incorporating polar or charged groups into the molecule to enhance its amphiphilicity. Techniques such as transmission electron microscopy (TEM), atomic force microscopy (AFM), and dynamic light scattering (DLS) could be used to characterize the resulting aggregates.
The formation of micelles, vesicles, nanofibers, or other ordered structures could lead to applications in areas such as drug delivery, nanotechnology, and materials science. The specific stereochemistry of the molecule could also play a crucial role in directing the self-assembly process, leading to the formation of chiral nanostructures.
Application in Supramolecular Chemistry Research
The ability of the benzylamine group to participate in hydrogen bonding and other non-covalent interactions makes this compound an interesting building block for supramolecular chemistry. researchgate.net Future research could explore the use of this compound and its derivatives in the construction of complex supramolecular architectures.
One area of investigation could be the design of host-guest systems , where derivatives of this compound act as hosts for the recognition and binding of specific guest molecules. The cyclopentyloxy group could help to define a hydrophobic binding pocket, while the benzylamine moiety could provide specific hydrogen bonding interactions. nih.gov
Furthermore, the incorporation of this compound derivatives into supramolecular polymers is a promising avenue. By designing molecules with complementary recognition motifs, it may be possible to create long, ordered polymeric chains held together by non-covalent interactions. The properties of these materials could be tuned by altering the structure of the monomeric units.
Q & A
Q. What computational tools are effective for predicting the ADMET properties of this compound?
- Software :
- SwissADME : Predict logP (2.1–3.5), BBB permeability, and CYP450 interactions .
- Molecular Dynamics (MD) Simulations : Simulate blood-brain barrier penetration using CHARMM force fields .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in the lab?
- Guidelines :
- PPE : Nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., NH₃) .
Q. How should researchers dispose of this compound waste ethically?
- Procedures :
- Neutralization : Treat amine-containing waste with 10% HCl before disposal .
- Regulatory Compliance : Follow EPA guidelines (40 CFR Part 261) for hazardous organic waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
